Pelargonidin 3-O-rutinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

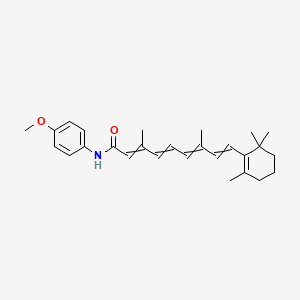

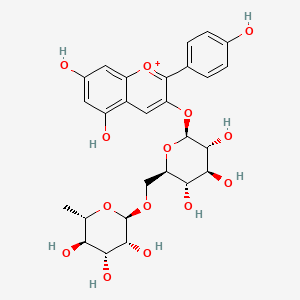

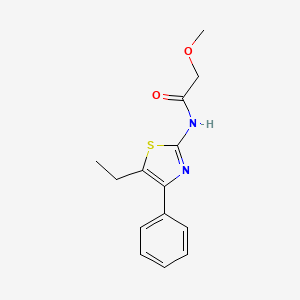

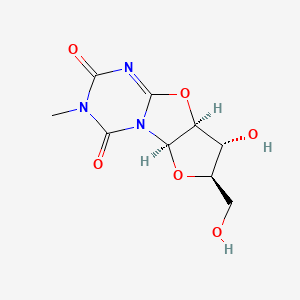

Pelargonidin 3-O-rutinoside is an anthocyanin cation consisting of pelargonidin having a rutinosyl [6-deoxy-alpha-L-mannosyl-(1->6)-beta-D-glucosyl] residue attached at the 3-hydroxy position. It is an anthocyanin cation, a rutinoside and a disaccharide derivative. It is a conjugate acid of a pelargonidin 3-O-rutinoside betaine.

Applications De Recherche Scientifique

Bioavailability and Metabolism

Pelargonidin-3-O-rutinoside (Pg3R) demonstrates notable bioavailability and metabolism characteristics. When orally administered, Pg3R is absorbed in its intact form and reaches a peak plasma concentration within 60 minutes. The primary metabolic pathway for Pg3R is demethylation, with Pg3R-demethylated metabolite being a significant byproduct. Notably, the bioavailability of Pg3R is significantly higher than that of pelargonidin-3-O-glucoside (Pg3G), suggesting that rutinoside-linked anthocyanins may offer superior bioavailability compared to their glucoside counterparts (Xu et al., 2021).

Presence in Mulberry Fruits

Pelargonidin 3-O-rutinoside is identified in the fruits of Morus nigra and Morus alba, species known for their medicinal uses in traditional Chinese medicine. The compound forms part of the rich phenolic profile of these fruits, contributing to their health-related properties (Pawłowska et al., 2008).

Role as an α-Glucosidase Inhibitor

Pelargonidin-3-O-rutinoside from strawberries acts as a novel α-glucosidase inhibitor, potentially beneficial for improving postprandial hyperglycemia. The structural activity relationship (SAR) of this compound and its role in inhibiting α-glucosidase were extensively studied, highlighting its potential therapeutic applications (Xu et al., 2018).

Identification in Black Raspberries

The identification of pelargonidin 3-rutinoside in black raspberries marks a significant discovery, as no pelargonidin derivative had previously been found in Rubus occidentalis. This highlights the diverse anthocyanin composition in different fruits and the potential for unique health benefits (Tian et al., 2006).

Antioxidant Activity

Pelargonidin-3-O-rutinoside exhibits antioxidant properties, contributing significantly to the overall antioxidant activity of certain fruits like strawberries. The compound's stability and its influence on antioxidant activity were also explored, revealing insights into the molecular interactions at play (Cerezo et al., 2010).

Propriétés

Nom du produit |

Pelargonidin 3-O-rutinoside |

|---|---|

Formule moléculaire |

C27H31O14+ |

Poids moléculaire |

579.5 g/mol |

Nom IUPAC |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C27H30O14/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30)/p+1/t10-,18+,19-,20+,21+,22-,23+,24+,26+,27+/m0/s1 |

Clé InChI |

IFYOHQQBIKDHFT-ASZXTAQUSA-O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

SMILES canonique |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)

![Methyl 2,11-bis[(ethylsulfanyl)methyl]-15-hydroxy-8-methyl-5,6,7,8-tetrahydro-13H-5,8-epoxy-4b,8a,14-triazadibenzo[b,h]cycloocta[1,2,3,4-jkl]cyclopenta[e]-as-indacene-7-carboperoxoate](/img/structure/B1202710.png)

![(2r,3r,6r,7r)-7-[(5-Amino-5-carboxypentanoyl)amino]-3-hydroxy-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1202711.png)